Ulipristal

Description

Properties

IUPAC Name |

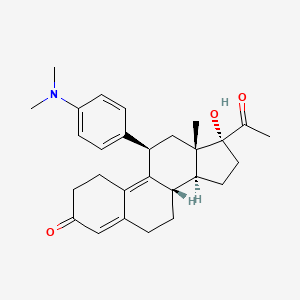

(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDLNTKNLJPAIY-WKWWZUSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025842 | |

| Record name | Ulipristal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159811-51-5 | |

| Record name | Ulipristal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159811515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulipristal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulipristal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIPRISTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5J15Q2X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions of Ulipristal Acetate with Progesterone Receptors: A Technical Guide

For Immediate Release

PISA, Italy – December 15, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of ulipristal acetate (B1210297) (UPA) on progesterone (B1679170) receptors (PR). This guide synthesizes current knowledge, presenting detailed data on binding affinities, experimental protocols, and the intricate signaling pathways modulated by this selective progesterone receptor modulator (SPRM).

This compound acetate is a synthetic steroid primarily known for its use in emergency contraception and the management of uterine fibroids. Its therapeutic effects are mediated through its unique interaction with progesterone receptors, exhibiting both antagonistic and partial agonistic activities. This dual nature allows UPA to modulate PR function in a tissue-specific manner, leading to its distinct clinical profile.

High-Affinity Binding and Receptor Selectivity

At the core of UPA's mechanism is its high-affinity binding to the two main isoforms of the progesterone receptor, PR-A and PR-B. While specific quantitative data on the binding affinities (Ki or IC50 values) for each isoform are not consistently reported across all studies, the available evidence confirms a strong interaction. In contrast, UPA displays a significantly lower affinity for other steroid receptors, such as the glucocorticoid receptor (GR) and the androgen receptor (AR), highlighting its selectivity. Anti-glucocorticoid and anti-androgen effects are typically observed only at doses substantially higher than those required for its anti-progestin activity.[1][2]

| Receptor | Binding Affinity (Qualitative) | Relative Potency |

| Progesterone Receptor (PR) | High | - |

| Glucocorticoid Receptor (GR) | Lower than PR | Anti-glucocorticoid activity at doses 50-fold greater than for anti-progestin effect[1] |

| Androgen Receptor (AR) | Weak to Negligible | Anti-androgen activity at doses 50-fold greater than for anti-progestin effect[1] |

| Estrogen Receptor (ER) | No relevant affinity | - |

| Mineralocorticoid Receptor (MR) | No relevant affinity | - |

Modulation of Progesterone Receptor Signaling

Upon binding to the progesterone receptor, this compound acetate induces a specific conformational change in the receptor's ligand-binding domain (LBD). This altered conformation is distinct from that induced by the natural ligand, progesterone. The structural change dictates the recruitment of a unique profile of co-regulators—co-activators and co-repressors—to the receptor complex.

The crystal structure of the human PR LBD in complex with UPA reveals that it stabilizes an antagonist conformation, which facilitates the recruitment of the corepressor SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors). This contrasts with progesterone, which promotes the recruitment of co-activators. The recruitment of corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT is a key mechanism underlying UPA's antagonist effects, leading to the repression of progesterone-responsive genes.

Experimental Protocols for Studying UPA's Mechanism of Action

A variety of in vitro and in vivo experimental models are employed to elucidate the molecular mechanisms of this compound acetate.

Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for determining the binding affinity of UPA for various steroid receptors.

Principle: This assay measures the ability of unlabeled UPA to compete with a radiolabeled ligand (e.g., ³H-progesterone) for binding to the receptor.

Generalized Protocol:

-

Preparation of Receptor Source: A cell or tissue homogenate containing the progesterone receptor is prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled UPA.

-

Separation: Bound and free radioligand are separated using methods like filtration.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The concentration of UPA that inhibits 50% of the radiolabeled ligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).

Luciferase Reporter Gene Assays

These assays are used to assess the functional consequences of UPA binding to the progesterone receptor, specifically its effect on gene transcription.

Principle: Cells are transfected with a plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene. The binding of a PR agonist to the endogenous PR activates transcription from the PRE, leading to luciferase production and light emission. UPA's antagonist activity is measured by its ability to inhibit this progesterone-induced luciferase activity.

Generalized Protocol:

-

Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with a PR expression vector and a PRE-luciferase reporter plasmid.

-

Treatment: Cells are treated with progesterone in the presence or absence of varying concentrations of UPA.

-

Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

-

Luminometry: The luciferase substrate is added to the cell lysate, and the resulting light emission is measured using a luminometer.

-

Data Analysis: The inhibitory effect of UPA on progesterone-induced luciferase activity is quantified.

Impact on Gene Expression

This compound acetate significantly alters the gene expression profile in progesterone-responsive tissues, particularly the endometrium. Microarray and quantitative PCR (qPCR) studies have identified a number of genes whose expression is modulated by UPA. This altered gene expression landscape is thought to contribute to its effects on endometrial receptivity.

Key genes regulated by UPA in the endometrium include:

-

Downregulated genes: HAND2, FGF18, OPN (Osteopontin), and CALCR (Calcitonin Receptor). The downregulation of HAND2, a crucial factor for endometrial receptivity, and its target FGF18, is a significant finding.

-

Upregulated genes: HBEGF (Heparin-binding EGF-like growth factor) and IL6 (Interleukin-6).

The precise protocols for these gene expression studies involve the isolation of RNA from treated and untreated cells or tissues, followed by reverse transcription, and then either hybridization to a microarray chip or amplification in a qPCR assay. Validation of microarray data is typically performed using qPCR for a subset of genes.

This technical guide provides a foundational resource for understanding the complex pharmacology of this compound acetate. Further research into its tissue-specific effects and the precise interplay of co-regulators will continue to refine our knowledge of this important therapeutic agent.

References

Ulipristal Acetate: A Deep Dive into its Molecular Landscape and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal acetate (B1210297) (UPA) is a synthetic selective progesterone (B1679170) receptor modulator (SPRM) that has garnered significant attention for its applications in emergency contraception and the management of uterine fibroids.[1] Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor (PR), underpins its therapeutic efficacy. This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and mechanism of action of this compound acetate, supplemented with detailed experimental protocols and data presentations to support further research and development.

Molecular Structure and Chemical Properties

This compound acetate is a derivative of 19-norprogesterone.[1] Its chemical structure is characterized by a complex steroidal backbone with key functional groups that dictate its interaction with the progesterone receptor and other biological targets.

Table 1: Physicochemical Properties of this compound Acetate

| Property | Value | Reference |

| Chemical Formula | C₃₀H₃₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 475.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | --INVALID-LINK-- |

| CAS Number | 126784-99-4 | --INVALID-LINK-- |

| Melting Point | 184 - 188 °C | Chem-Impex |

| Appearance | White to yellow to green powder to crystal | Chem-Impex |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.2 mg/ml | Cayman Chemical |

| Optical Rotation | 173 - 183 ° (C=1, CHCl3) | Chem-Impex |

Mechanism of Action

This compound acetate's primary mechanism of action involves its high-affinity binding to the progesterone receptor, where it can act as either an antagonist or a partial agonist depending on the target tissue and the physiological context. This selective modulation of PR activity is the basis for its therapeutic effects.

Progesterone Receptor Modulation

In the context of emergency contraception, UPA primarily acts as a progesterone antagonist. By binding to the progesterone receptor, it inhibits or delays ovulation, which is a key event for fertilization. It can also alter the endometrial lining, making it less receptive to implantation.

For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptors in the fibroid tissue inhibit cell proliferation and induce apoptosis (programmed cell death), leading to a reduction in fibroid size.

Receptor Binding Profile

This compound acetate exhibits high binding affinity for the progesterone receptor. It also has a notable affinity for the glucocorticoid receptor, although its antiglucocorticoid activity in vivo is significantly lower than its antiprogestin effects. Its affinity for androgen, estrogen, and mineralocorticoid receptors is negligible.

Table 2: Receptor Binding Affinity of this compound Acetate

| Receptor | Ligand | Assay System | Value | Unit |

| Progesterone Receptor A (PR-A) | This compound Acetate | Human | 8.5 | EC₅₀ (nM) |

| Progesterone Receptor B (PR-B) | This compound Acetate | Human | 7.7 | EC₅₀ (nM) |

| Progesterone Receptor | This compound Acetate | Rabbit Uterine | 13.6 | EC₅₀ (nM) |

| Glucocorticoid Receptor (GR) | This compound Acetate | Rabbit Thymic | 15.4 | EC₅₀ (nM) |

| Estrogen Receptor (ER) | This compound Acetate | Human | >10,000 | EC₅₀ (nM) |

Signaling Pathways

This compound acetate's interaction with the progesterone receptor initiates a cascade of intracellular signaling events. Recent studies have also elucidated its impact on other signaling pathways, such as the STAT3/CCL2 pathway, particularly in the context of its anti-tumor effects. UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to cell death in uterine sarcoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound acetate.

Synthesis of this compound Acetate

The following is a representative multi-step synthesis of this compound acetate.

Detailed Protocol:

-

Epoxidation: The starting ketone is subjected to epoxidation to introduce an epoxide ring.

-

Cyanation: The epoxide is then opened with a cyanide source.

-

Hydroxyl Group Protection: The resulting hydroxyl group is protected to prevent unwanted side reactions in subsequent steps.

-

Grignard Addition: A Grignard reagent is used to introduce a key substituent.

-

Acetylation: The protected hydroxyl group is deprotected and then acetylated to form the final acetate ester.

-

Purification: The crude product is purified using techniques such as column chromatography to yield pure this compound acetate.

Note: Specific reagents, solvents, and reaction conditions can be found in the cited literature.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of the purity of this compound acetate and its related substances.

Table 3: HPLC Method for this compound Acetate Analysis

| Parameter | Condition |

| Column | Wondasil C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 302 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Competitive Progesterone Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound acetate for the progesterone receptor.

Materials:

-

Progesterone receptor preparation (e.g., from cell lysates or purified protein).

-

Radiolabeled progesterone (e.g., [³H]-progesterone).

-

This compound acetate solutions of varying concentrations.

-

Unlabeled progesterone (for determining non-specific binding).

-

Assay buffer.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubate the progesterone receptor preparation with a fixed concentration of radiolabeled progesterone and varying concentrations of this compound acetate.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a filtration method.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound acetate concentration to determine the IC₅₀ value.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound acetate on the viability of cell lines.

Materials:

-

Cell line of interest (e.g., uterine fibroid cells, cancer cell lines).

-

Cell culture medium.

-

This compound acetate stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound acetate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

Conclusion

This compound acetate's multifaceted molecular structure and its selective modulation of the progesterone receptor underscore its importance in reproductive medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into its therapeutic potential and the development of novel applications. A thorough understanding of its chemical properties and biological activities is paramount for optimizing its clinical use and exploring new therapeutic avenues.

References

The Genesis and Synthesis of Ulipristal Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulipristal acetate (B1210297) (UPA), a second-generation selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a critical therapeutic agent in women's reproductive health, primarily for emergency contraception and the management of uterine fibroids. Its discovery marked a significant advancement in steroid chemistry and pharmacology, offering a compound with a nuanced mechanism of action that balances antagonistic and partial agonistic effects on the progesterone receptor. This technical guide provides a comprehensive overview of the discovery of this compound acetate, a detailed exploration of a prominent industrial synthesis pathway with experimental protocols, and an in-depth look at its molecular mechanism of action through signaling pathway diagrams.

Discovery and Development

This compound acetate, initially known as CDB-2914, was developed through a collaborative research effort aimed at creating a more selective and potent progesterone receptor modulator with fewer off-target effects compared to its predecessors. The development was driven by the need for effective and safe options for emergency contraception and the long-term management of progesterone-dependent gynecological conditions. UPA is a derivative of 19-norprogesterone (B1209251) and was specifically designed to exhibit high binding affinity for the progesterone receptor.[1] Its journey from a promising chemical entity to a globally approved medication underscores the intricate process of drug discovery, involving extensive preclinical and clinical research to establish its safety and efficacy.

The Synthetic Pathway of this compound Acetate

The industrial synthesis of this compound acetate is a multi-step process that has been optimized for yield and purity. A widely utilized six-step pathway commences from the steroidal precursor, estra-4,9-diene-3,17-dione. This process involves a series of carefully controlled chemical transformations to build the complex molecular architecture of UPA.

References

Ulipristal Acetate: A Selective Progesterone Receptor Modulator (SPRM) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal acetate (B1210297) (UPA) is a potent, orally active selective progesterone (B1679170) receptor modulator (SPRM) with a distinctive mechanism of action that confers both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1] This dual activity allows for its successful application in two key areas of women's health: emergency contraception and the management of uterine fibroids.[2][3] As an emergency contraceptive, UPA's primary mechanism is the inhibition or delay of ovulation.[1][4] For the treatment of uterine fibroids, its therapeutic effect is derived from the inhibition of cell proliferation and the induction of apoptosis in leiomyoma cells.[5] This technical guide provides an in-depth overview of the core pharmacology of this compound acetate, including its mechanism of action, signaling pathways, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound acetate's pharmacological effects are mediated through its high-affinity binding to the progesterone receptor.[4] Unlike pure antagonists, UPA's mixed agonist/antagonist profile is tissue- and context-dependent, influenced by the presence of co-regulators and the hormonal milieu.[6]

In Emergency Contraception: When administered prior to the luteinizing hormone (LH) surge, UPA effectively delays or inhibits ovulation, preventing the release of an egg for fertilization.[1] This is achieved by interfering with the normal progesterone feedback mechanisms that regulate the menstrual cycle.

In Uterine Fibroids: Uterine fibroids are progesterone-sensitive benign tumors.[2] UPA exerts its therapeutic effect by directly targeting the progesterone receptors within the fibroid cells. This interaction leads to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis), resulting in a reduction in fibroid volume and control of associated symptoms like heavy menstrual bleeding.[5]

Signaling Pathways

This compound acetate modulates several key signaling pathways to exert its therapeutic effects.

Progesterone Receptor (PR) Signaling

UPA directly competes with progesterone for binding to the PR. Upon binding, it induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation affects the recruitment of co-activators and co-repressors to the PR complex, leading to a modulation of the transcription of progesterone-responsive genes. This can result in either agonistic or antagonistic effects depending on the target gene and cellular context.

STAT3/CCL2 Signaling Pathway

In the context of uterine sarcoma, this compound acetate has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[7][8] UPA down-regulates the expression of Chemokine (C-C motif) ligand 2 (CCL2), which in turn inhibits the phosphorylation and total expression of Signal Transducer and Activator of Transcription 3 (STAT3).[5] This inhibition of STAT3, a key regulator of cell survival and proliferation, contributes to the anti-tumor effects of UPA.[9]

Glucocorticoid Receptor (GR) Interaction

This compound acetate also exhibits binding affinity for the glucocorticoid receptor (GR), where it acts as an antagonist.[10][11] This interaction is an important consideration, particularly for long-term therapeutic use, as it can lead to the inhibition of endogenous glucocorticoid signaling.[10] UPA has been shown to block GR phosphorylation, prevent its nuclear translocation, and reduce subsequent GR-DNA interactions.[10][11]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound acetate is characterized by rapid absorption and a relatively long half-life, allowing for once-daily dosing in the treatment of uterine fibroids.[12]

| Parameter | Value (following a single 30 mg oral dose) | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour (0.5-2.0 h) | [6] |

| Cmax (Peak Plasma Concentration) | 176 ± 89 ng/mL | [1][6] |

| AUC0-inf (Area Under the Curve) | 556 ± 260 ng·h/mL | [6] |

| Terminal Half-life (t1/2) | 32.4 ± 6.3 hours | [6] |

| Plasma Protein Binding | >98% | [13] |

Note: Administration with a high-fat meal can delay Tmax and decrease Cmax, but increase AUC0-inf.[1][6]

Clinical Efficacy - Emergency Contraception

Clinical trials have demonstrated the high efficacy of this compound acetate as an emergency contraceptive, particularly when taken closer to the time of unprotected intercourse.

| Time of Administration | Pregnancy Rate | Comparison | Reference |

| Within 72 hours | 1.8% | vs. 2.6% for Levonorgestrel | [14] |

| Within 120 hours | 2.1% | vs. 5.5% expected pregnancy rate without EC | [15] |

| Between 72 and 120 hours | 0% | vs. 3 pregnancies in the Levonorgestrel group | [15] |

Clinical Efficacy - Uterine Fibroids

This compound acetate has shown significant efficacy in controlling bleeding and reducing the volume of uterine fibroids.

| Outcome | Dosage | Result | Reference |

| Amenorrhea Rate (at 13 weeks) | 5 mg/day | 73% | [14] |

| 10 mg/day | 82% | [14] | |

| Placebo | 6% | [14] | |

| Bleeding Control (PBAC score <75 at 13 weeks) | 5 mg/day | 91% | [14] |

| 10 mg/day | 92% | [14] | |

| Placebo | 19% | [14] | |

| Fibroid Volume Reduction (after 2 courses) | 5 mg/day | 54% | [16] |

| 10 mg/day | 58% | [16] |

Experimental Protocols

The following are generalized protocols for key experiments used in the study of this compound acetate. Researchers should optimize these protocols for their specific cell lines, tissues, and experimental conditions.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.[17]

Protocol:

-

Cell Seeding: Plate cells (e.g., uterine leiomyoma cells) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound acetate or a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary detergent solution) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18][19]

Protocol:

-

Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

-

Deparaffinization and Rehydration: For tissue sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) washes.

-

Permeabilization: Incubate the samples with Proteinase K to permeabilize the cells.[18]

-

TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdU-dUTP or a fluorescently labeled dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: If using an indirect method (e.g., BrdU), incubate with a labeled anti-BrdU antibody.

-

Visualization: Visualize the labeled cells using fluorescence microscopy or light microscopy (if a chromogenic substrate is used). Apoptotic cells will show a strong nuclear signal.

-

Counterstaining: Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) to visualize all cell nuclei.

Proliferation Marker (Ki-67) Immunohistochemistry (IHC)

Ki-67 is a nuclear protein associated with cellular proliferation. Its detection by IHC is a common method to assess the proliferative activity in tissues.[3]

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate paraffin-embedded tissue sections as described for the TUNEL assay.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the Ki-67 antigen.[20]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[20]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Ki-67 overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.[3]

-

Chromogen Development: Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining: Counterstain with hematoxylin (B73222) to visualize the cell nuclei.

-

Microscopy and Analysis: Analyze the slides under a light microscope. The percentage of Ki-67-positive nuclei (brown staining) provides the proliferation index.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes in response to this compound acetate treatment.[10][21]

Protocol:

-

RNA Extraction: Isolate total RNA from cultured cells or tissue samples treated with this compound acetate or a vehicle control.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.[22]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[10]

-

qRT-PCR: Perform the real-time PCR reaction using a thermocycler. The reaction mixture should contain the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a labeled probe that binds to the target DNA.[10]

-

Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Ct) value is used to quantify the initial amount of the target gene's mRNA. Gene expression levels are typically normalized to a stable housekeeping gene. The relative change in gene expression is often calculated using the ΔΔCt method.

Conclusion

This compound acetate stands as a significant therapeutic agent in gynecology, with well-defined mechanisms of action as a selective progesterone receptor modulator. Its ability to differentially modulate PR activity in various tissues underpins its efficacy in both emergency contraception and the long-term management of uterine fibroids. The ongoing research into its effects on various signaling pathways continues to elucidate its complex pharmacological profile. The quantitative data from clinical trials robustly support its clinical utility, and the standardized experimental protocols outlined in this guide provide a framework for further investigation into its molecular and cellular effects. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals working with or investigating this important molecule.

References

- 1. This compound Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. genomeme.ca [genomeme.ca]

- 4. This compound acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. extranet.who.int [extranet.who.int]

- 7. fda.gov [fda.gov]

- 8. This compound acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Selective Progesterone Receptor Modulator this compound Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Selective Progesterone Receptor Modulator this compound Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Clinical Pharmacology and Pharmacokinetics of this compound Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound acetate: review of the efficacy and safety of a newly approved agent for emergency contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy of this compound acetate in women with fibroid induced menorrhagia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. 2.6. TUNEL Assay [bio-protocol.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. sysy-histosure.com [sysy-histosure.com]

- 21. Effect of this compound acetate on gene expression profile in endometrial cells in culture and in vivo upon post-ovulatory administration in fertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Acetate Modifies miRNA Expression in Both Superficial and Basal Layers of the Human Endometrium [mdpi.com]

Unveiling the In Vitro Pharmacodynamics of Ulipristal Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a complex in vitro pharmacodynamic profile characterized by both antagonistic and partial agonistic activities. This technical guide provides an in-depth exploration of the in vitro studies that have elucidated the molecular mechanisms of UPA, focusing on its binding affinity, receptor interaction, and effects on downstream signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical molecular interactions and experimental workflows are visualized to offer a comprehensive resource for researchers in reproductive health and oncology.

Introduction

This compound acetate is a synthetic steroid derived from 19-norprogesterone, utilized primarily for emergency contraception and the management of uterine fibroids.[1] Its therapeutic efficacy stems from its potent modulation of the progesterone receptor (PR), a key regulator of female reproductive functions. Understanding the in vitro pharmacodynamics of UPA is crucial for optimizing its clinical use and exploring its potential in other indications, such as oncology. This guide delves into the core in vitro aspects of UPA's mechanism of action.

Receptor Binding and Selectivity

This compound acetate exhibits a high and specific binding affinity for the progesterone receptor, which underlies its primary pharmacological effects. Its selectivity profile across various steroid hormone receptors has been characterized in numerous in vitro studies.

Quantitative Binding Affinity Data

The binding affinity and functional potency of this compound acetate have been quantified in various in vitro systems. The following tables summarize key quantitative data from published studies.

| Receptor/Cell Line | Parameter | Value | Reference |

| Human Progesterone Receptor A (PR-A) | EC50 | 8.5 nM | [2] |

| Human Progesterone Receptor B (PR-B) | EC50 | 7.7 nM | [2] |

| Rabbit Uterine Progesterone Receptor | EC50 | 13.6 nM | [2] |

| Rabbit Thymic Glucocorticoid Receptor (GR) | EC50 | 15.4 nM | [2] |

| Human Estrogen Receptor (ER) | EC50 | >10,000 nM | [2][3] |

| IGROV-1 Human Ovarian Cancer Cells | IC50 (Growth Inhibition) | 15.5 µM | [2][3] |

| SKOV3 Human Ovarian Cancer Cells | IC50 (Growth Inhibition) | 31.5 µM | [2][3] |

Table 1: In Vitro Binding Affinity and Potency of this compound Acetate

Molecular Mechanism of Action

This compound acetate's action as a selective progesterone receptor modulator (SPRM) is characterized by its ability to induce a unique conformational change in the PR. This altered receptor conformation leads to differential recruitment of co-activators and co-repressors to progesterone response elements (PREs) on target genes, resulting in a mixed agonist/antagonist profile that is tissue- and gene-specific.

Progesterone Receptor Signaling Pathway Modulation

In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its natural ligand, progesterone, the HSPs dissociate, and the receptor dimerizes and translocates to the nucleus. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators and subsequent transcription of target genes that regulate processes like cell proliferation and differentiation.

This compound acetate, as an SPRM, also binds to the PR, inducing its nuclear translocation. However, the UPA-PR complex adopts a conformation distinct from that induced by progesterone. This altered conformation leads to the differential recruitment of co-regulatory proteins. In some cellular contexts, UPA acts as an antagonist by recruiting co-repressors, thereby inhibiting the transcription of progesterone-responsive genes. In other contexts, it can act as a partial agonist by recruiting a different set of co-activators, leading to a partial transcriptional response.

Caption: Progesterone Receptor Signaling and UPA Modulation.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound acetate.

Receptor Binding Assay (Competitive Binding)

This assay quantifies the affinity of this compound acetate for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

Objective: To determine the binding affinity (Ki) of this compound acetate for the progesterone receptor.

Materials:

-

Cell Line: T47D human breast cancer cells (constitutively express high levels of PR).

-

Radioligand: [³H]-Promegestone (R5020).

-

Test Compound: this compound acetate.

-

Buffers: Tris-HCl buffer with protease inhibitors.

-

Instrumentation: Scintillation counter.

Protocol:

-

Cell Culture: T47D cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.

-

Preparation of Cytosol: Cells are harvested and homogenized in Tris-HCl buffer. The homogenate is centrifuged to obtain a cytosolic fraction containing the progesterone receptors.

-

Competitive Binding: Aliquots of the cytosol are incubated with a fixed concentration of [³H]-Promegestone and varying concentrations of unlabeled this compound acetate.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

References

The Impact of Ulipristal Acetate on Endometrial Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) that exerts a complex combination of agonistic and antagonistic effects on the progesterone receptor (PR). This dual activity leads to significant, yet generally reversible, changes in endometrial tissue. Clinically, UPA is utilized for emergency contraception and the management of uterine fibroids, primarily by inhibiting ovulation and controlling bleeding. At the tissue and cellular level, UPA induces a unique, non-physiological, and benign histological state known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC). These changes are characterized by cystic glandular dilation, a reduction in cellular proliferation, and modulation of key progesterone-responsive genes. This document provides a detailed technical overview of the molecular and histological effects of UPA on the endometrium, summarizing key quantitative data, experimental methodologies, and cellular signaling pathways.

Molecular Mechanism of Action

This compound acetate functions by binding with high affinity to the progesterone receptor. Unlike the natural ligand, progesterone, UPA's binding induces a unique conformational change in the receptor. This altered conformation results in differential recruitment of co-activators and co-repressors to the promoter regions of target genes, leading to a mixed agonist/antagonist transcriptional profile depending on the specific gene and cellular context.[1] In the endometrium, the predominant effect is antiproliferative and anti-secretory, opposing the typical progesterone-driven maturation of the secretory phase.[2][3]

Quantitative Effects on Endometrial Tissue

The effects of UPA have been quantified across several clinical and molecular parameters. The following tables summarize key data from published studies.

Table 1: Clinical and Histological Outcomes of UPA Treatment

| Parameter | UPA Dosage | Treatment Duration | Outcome | Placebo/Comparator | Reference(s) |

| Amenorrhea Rate | 5 mg/day | 13 weeks | 73% | 6% (Placebo) | [4] |

| 10 mg/day | 13 weeks | 82% | 6% (Placebo) | [4] | |

| 10 mg/day | 13 weeks | 98% | 89% (Leuprolide Acetate) | [5] | |

| PAEC Incidence | 5-10 mg/day | 13 weeks | 59% - 62% | N/A | [3][6] |

| 5-10 mg/day | >1 treatment course | 10.3% - 19.2% | N/A | [7] | |

| PAEC Reversibility | 5-10 mg/day | Post-treatment | Decrease from 59-79% to 0-7% | N/A | [3][6] |

| Endometrial Thickness | 5-10 mg/day | Multiple 12-week courses | Median thickness remained 7-8 mm | N/A | [7] |

| 5-10 mg/day | After 1st 12-week course | 7.4% of patients had thickness ≥16 mm | N/A | [2][7] |

Table 2: Molecular and Cellular Effects of UPA on Endometrial Tissue

| Parameter | Assay Type | Tissue/Cell Type | Key Finding | Reference(s) |

| Cell Proliferation (Ki67) | Immunohistochemistry | Endometrium | Lower Ki67+ nuclei vs. proliferative phase | [2] |

| Immunohistochemistry | Uterine Fibroids | Significant decrease in Ki67+ cells in good/weak responders vs. control | [8] | |

| Gene Expression (HAND2) | qPCR / IHC | Endometrial Biopsies (in vivo) | No significant change in expression after 24 weeks of UPA-CVR | [7][8] |

| qPCR | Primary Endometrial Stromal Cells | No significant alteration of HAND2 expression by UPA (vs. Mifepristone, which suppressed it) | [8][9] | |

| Gene Expression (FGF18) | qPCR | Primary Endometrial Stromal Cells | No significant alteration of FGF18 expression by UPA (vs. Mifepristone, which elevated it) | [8][9][10] |

| Gene Expression (Other) | Microarray / qPCR | Endometrial Biopsies (in vivo) | Down-regulation of genes associated with endometrial receptivity | [1] |

Signaling Pathways Modulated by this compound Acetate

UPA's interaction with the progesterone receptor initiates a cascade of downstream events that alter endometrial cell function. Key affected pathways include the regulation of stromal-epithelial communication and cell cytoskeleton dynamics.

Progesterone-HAND2-FGF Signaling Pathway

In normal endometrial function, progesterone binding to its receptor in stromal cells induces the expression of the transcription factor HAND2. HAND2 acts as a crucial mediator by suppressing the production of fibroblast growth factors (FGFs), which would otherwise act in a paracrine manner to stimulate epithelial cell proliferation. UPA, unlike some other PRMs such as mifepristone, does not appear to suppress HAND2 expression, thereby maintaining this crucial anti-proliferative check on the epithelium.[8][9]

Interference with Actin Cytoskeleton Remodeling

Estrogen (E2) and progesterone (P4) are known to induce actin cytoskeleton remodeling in endometrial stromal cells, a process critical for cell morphology and migration. This is mediated through pathways including PI3K/Akt and ERK1/2. Studies have shown that UPA can inhibit the cytoskeletal rearrangements and focal adhesion complex formation induced by E2 and P4, potentially contributing to the altered tissue architecture seen in PAEC.

Experimental Protocols

The findings summarized in this guide are based on a variety of in vivo, in vitro, and molecular analysis techniques. The following sections detail the core methodologies used in key studies.

In Vivo Clinical Study Protocol (Adapted from Donnez et al. & Whitaker et al.)

This protocol outlines the typical design for a clinical trial assessing the impact of UPA on the endometrium.

-

Patient Selection : Premenopausal women with symptomatic uterine fibroids and heavy menstrual bleeding are recruited. Baseline assessment includes a pictorial blood-loss assessment chart (PBAC) score >100.[4]

-

Screening and Baseline Biopsy : A screening endometrial biopsy is obtained using a Pipelle device to confirm benign histology. Endometrial thickness is measured by transvaginal ultrasound.[2]

-

Randomization and Treatment : Patients are randomized to receive daily oral UPA (e.g., 5 mg or 10 mg) or a placebo/comparator for a predefined period, typically 12-13 weeks.[4]

-

Histopathological Evaluation : Biopsy specimens are formalin-fixed, paraffin-embedded, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E). A panel of at least two independent gynecologic pathologists, blinded to treatment allocation, assesses the histology for the presence of PAEC, hyperplasia, or other abnormalities.

-

Molecular Analysis :

-

Immunohistochemistry (IHC) : Sections are stained for markers of proliferation (e.g., Ki67), apoptosis, and steroid receptors (ER, PR). The percentage of Ki67-positive nuclei in glandular and stromal compartments is quantified.[2]

-

Gene Expression (qRT-PCR) : RNA is extracted from biopsy tissue. Following reverse transcription, qPCR is performed to quantify the expression levels of target genes (e.g., HAND2, FGF18, steroid receptors). Gene expression is normalized to a housekeeping gene (e.g., RPLP0), and fold-change is calculated using the 2-ΔΔCt method.[7][8]

-

In Vitro Primary Endometrial Stromal Cell Culture Protocol (Adapted from Kannan et al.)

This protocol is used to study the direct effects of UPA on endometrial stromal cells and their gene expression.

-

Tissue Collection : Endometrial tissue is obtained from hysterectomy specimens of premenopausal women with benign gynecological conditions.

-

Cell Isolation : The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and DNase). Stromal cells are separated from epithelial glands by filtration through a narrow-gauge mesh.

-

Cell Culture : Primary human endometrial stromal cells (HESCs) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Decidualization and Treatment : To mimic the in vivo hormonal environment, cells are treated with a hormone mixture containing 17β-estradiol (E2), progesterone (P4), and 8-bromo-cAMP to induce decidualization. Experimental groups are co-treated with UPA (e.g., 5-10 µM), a comparator (e.g., mifepristone), or vehicle control for a period of up to 6 days.[8][9]

-

Endpoint Analysis : Cells are harvested at various time points for analysis.

-

RNA Isolation and qPCR : Total RNA is isolated and gene expression of HAND2, FGF18, and other targets is quantified as described in the in vivo protocol.[8][10]

-

Immunocytochemistry : Cells cultured on chamber slides are fixed, permeabilized, and stained with antibodies against proteins of interest (e.g., HAND2) to visualize protein expression and localization.[8]

-

Conclusion

This compound acetate profoundly impacts the endometrial environment by directly modulating the progesterone receptor. This action results in the characteristic, benign, and reversible histological changes known as PAEC. The underlying mechanisms involve the suppression of cellular proliferation and the intricate regulation of paracrine signaling pathways, such as the HAND2-FGF axis, which governs epithelial growth. While UPA does induce a non-physiological state, current evidence suggests these changes do not progress to hyperplasia and resolve upon treatment cessation. For researchers and drug development professionals, understanding these specific endometrial effects is critical for evaluating the safety profile of UPA and for the development of future generations of selective progesterone receptor modulators.

References

- 1. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: this compound Acetate Versus Mifepristone | Semantic Scholar [semanticscholar.org]

- 2. Selective progesterone receptor modulator (SPRM) this compound acetate (UPA) and its effects on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endometrial changes during this compound acetate use: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (this compound Acetate)-Treated Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: this compound Acetate Versus Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound acetate administration at mid-cycle changes gene expression profiling of endometrial biopsies taken during the receptive period of the human menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-proliferative Mechanisms of Ulipristal Acetate on Uterine Fibroid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uterine fibroids, or leiomyomas, are the most prevalent benign tumors in women of reproductive age, often leading to significant morbidity. Ulipristal acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a promising therapeutic agent, demonstrating notable efficacy in reducing fibroid volume and alleviating associated symptoms. This technical guide delves into the core anti-proliferative effects of UPA on uterine fibroid cells. It provides a comprehensive overview of the molecular mechanisms, detailed experimental protocols for their investigation, and a summary of key quantitative data. Furthermore, this guide presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of UPA's mode of action.

Introduction

Progesterone plays a pivotal role in the pathophysiology of uterine fibroids by promoting their growth and proliferation.[1][2] this compound acetate exerts its therapeutic effects by competitively binding to the progesterone receptor (PR) in fibroid cells, where it acts as a partial antagonist.[3] This interaction triggers a cascade of molecular events that collectively inhibit cell proliferation and induce programmed cell death (apoptosis), leading to a reduction in tumor size.[3][4][5] Key mechanisms underlying UPA's anti-proliferative action include the induction of apoptosis, modulation of cell cycle regulators, and remodeling of the extracellular matrix (ECM).[6][7][8] This guide will explore these mechanisms in detail, providing the necessary technical information for researchers to investigate and build upon our current understanding of UPA's therapeutic potential.

Quantitative Data on the Anti-proliferative Effects of this compound Acetate

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound acetate on uterine fibroid cells and tissue.

Table 1: Effect of this compound Acetate on Uterine Fibroid Volume in Clinical Trials

| Study (PEARL IV) | Treatment Group | Median Reduction in Fibroid Volume from Baseline |

| After second treatment course | 5 mg UPA | 54%[9] |

| 10 mg UPA | 58%[9] | |

| After four treatment courses | 10 mg UPA | 72%[10] |

Table 2: In Vitro Effects of this compound Acetate on Leiomyoma Cell Viability

| Cell Type | UPA Concentration | Treatment Duration | Reduction in Cell Viability |

| Primary Leiomyoma Cells | 1 µM | 72 hours | Dose-dependent decrease observed[7] |

| 10 µM | 72 hours | Dose-dependent decrease observed[7] |

Table 3: Effect of this compound Acetate on Markers of Proliferation in Uterine Fibroid Tissue

| Patient Response to UPA | Marker | Percentage of Positive Cells (UPA-treated) | Percentage of Positive Cells (Control) | p-value |

| Good response | PCNA | Lower than control | - | < 0.001 |

| Weak response | PCNA | Lower than control | - | < 0.05 |

| Good response | Ki67 | Lower than control | - | < 0.001 |

| Weak response | Ki67 | Lower than control | - | < 0.05 |

Data adapted from Ciebiera M, et al. (2021).

Table 4: Effect of this compound Acetate on Apoptosis in Uterine Fibroid Tissue

| Patient Response to UPA | Marker | Apoptotic Index (UPA-treated) | Apoptotic Index (Control) | p-value |

| Good response | TUNEL-positive cells | Significantly higher than control | - | < 0.001 |

Data adapted from Ciebiera M, et al. (2021).

Table 5: Effect of this compound Acetate on Serum VEGF Levels

| Treatment | Mean Serum VEGF Level (pg/mL) |

| Before UPA treatment | 147.17 ± 153.51[11] |

| After first cycle of UPA treatment | 102.04 ± 186.08[11] |

Key Signaling Pathways Modulated by this compound Acetate

This compound acetate's anti-proliferative effects are mediated through the modulation of several key signaling pathways within uterine fibroid cells.

Apoptosis Induction Pathway

UPA promotes apoptosis in leiomyoma cells by altering the balance between pro-apoptotic and anti-apoptotic proteins. It downregulates the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and increases the expression of cleaved caspase-3, a key executioner of apoptosis.[2][3]

UPA-Induced Apoptosis Pathway

Cell Cycle Regulation Pathway

UPA arrests the cell cycle in uterine fibroid cells by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[7] These proteins inhibit the activity of cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition, thereby halting cell proliferation.[7]

UPA-Mediated Cell Cycle Arrest

Extracellular Matrix (ECM) Remodeling Pathway

UPA influences the integrity of the extracellular matrix surrounding fibroid cells by modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). An increase in the expression of MMP-2 and a decrease in MMP-9 have been observed, suggesting a role in the degradation and remodeling of the ECM, which may contribute to the reduction in fibroid size.[5][12]

UPA's Effect on ECM Remodeling

Anti-angiogenic Pathway

UPA exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[3] This inhibition of new blood vessel formation is thought to restrict the nutrient and oxygen supply to the fibroid, thereby impeding its growth.

UPA's Anti-angiogenic Action

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of this compound acetate on uterine fibroid cells.

Primary Uterine Leiomyoma Cell Culture

Objective: To isolate and culture primary uterine leiomyoma cells from patient tissue samples for in vitro studies.

Protocol:

-

Tissue Collection and Preparation:

-

Obtain fresh uterine leiomyoma tissue from patients undergoing myomectomy or hysterectomy, with informed consent and institutional review board approval.

-

Transport the tissue to the laboratory in sterile, ice-cold transport medium (e.g., DMEM/F-12) supplemented with antibiotics (penicillin/streptomycin).

-

In a sterile biosafety cabinet, wash the tissue multiple times with phosphate-buffered saline (PBS) to remove any blood clots and debris.

-

Carefully dissect and mince the tissue into small fragments (approximately 1-2 mm³).

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a sterile conical tube containing a digestion solution of collagenase type I (e.g., 2 mg/mL) and dispase (e.g., 2.5 U/mL) in DMEM/F-12.

-

Incubate the tissue at 37°C in a shaking water bath for 2-4 hours, or until the tissue is fully digested.

-

Periodically vortex the tube to aid in dissociation.

-

-

Cell Isolation and Seeding:

-

Neutralize the enzymatic activity by adding an equal volume of complete culture medium (DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin).

-

Filter the cell suspension through a 70-µm cell strainer to remove any undigested tissue.

-

Centrifuge the filtrate at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium.

-

Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.

-

Seed the cells into T-75 culture flasks at a density of 1-2 x 10⁶ cells per flask.

-

-

Cell Culture and Maintenance:

-

Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the culture medium every 2-3 days.

-

When the cells reach 80-90% confluency, subculture them by treating with 0.25% trypsin-EDTA.

-

Cells from passages 2-5 are typically used for experiments.

-

Primary Leiomyoma Cell Culture Workflow

Cell Proliferation/Viability Assay (MTT/CCK-8)

Objective: To quantify the effect of UPA on the proliferation and viability of uterine fibroid cells.

Protocol:

-

Cell Seeding:

-

Seed primary leiomyoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

UPA Treatment:

-

Prepare a stock solution of UPA in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of UPA in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest UPA concentration).

-

Replace the medium in each well with 100 µL of the prepared UPA dilutions or control medium.

-

-

Incubation:

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

MTT/CCK-8 Assay:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (TUNEL Assay)

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in UPA-treated uterine fibroid cells.

Protocol:

-

Cell Preparation:

-

Culture primary leiomyoma cells on sterile glass coverslips in 24-well plates.

-

Treat the cells with UPA at various concentrations for a specified duration (e.g., 48 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

TUNEL Staining:

-

Perform the TUNEL assay using a commercially available kit (e.g., ApopTag® Peroxidase In Situ Apoptosis Detection Kit) following the manufacturer's instructions.

-

This typically involves an equilibration step followed by incubation with a working strength TdT enzyme solution.

-

A stop/wash buffer is then added, followed by incubation with an anti-digoxigenin conjugate.

-

-

Visualization and Quantification:

-

Develop the signal using a peroxidase substrate (e.g., DAB).

-

Counterstain the nuclei with a suitable stain (e.g., hematoxylin).

-

Mount the coverslips onto microscope slides.

-

Visualize the cells under a light microscope. TUNEL-positive (apoptotic) cells will exhibit brown-stained nuclei.

-

Quantify the apoptotic index by counting the number of TUNEL-positive cells as a percentage of the total number of cells in multiple random fields.

-

Western Blot Analysis

Objective: To determine the expression levels of specific proteins involved in proliferation, apoptosis, and ECM remodeling in UPA-treated uterine fibroid cells.

Protocol:

-

Protein Extraction:

-

Culture and treat primary leiomyoma cells with UPA as described previously.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, cleaved caspase-3, p21, p27, MMP-2, MMP-9, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound acetate exerts potent anti-proliferative effects on uterine fibroid cells through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and modulation of the extracellular matrix. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the molecular intricacies of UPA's action. A thorough understanding of these mechanisms is crucial for optimizing its clinical application and for the development of novel, targeted therapies for uterine fibroids. The provided visual diagrams of the key signaling pathways offer a clear and concise overview of the current understanding of how UPA mediates its therapeutic effects, serving as a valuable resource for both seasoned investigators and newcomers to the field.

References

- 1. This compound acetate: in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical utility of this compound acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased expression of Bcl-2 protein in human uterine leiomyoma and its up-regulation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone receptor antagonist provides palliative effects for uterine leiomyoma through a Bcl-2/Beclin1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Acetate and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (this compound Acetate)-Treated Uterine Fibroids [mdpi.com]

- 7. This compound acetate induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase Activity Correlates With Uterine Myoma Volume Reduction After this compound Acetate Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound acetate as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term treatment of uterine fibroids with this compound acetate ☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. This compound Acetate and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Ulipristal Acetate: A Deep Dive into its Ovulatory and Follicular Rupture Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) that has become a first-line option for emergency contraception (EC) due to its high efficacy.[1][2] Its primary mechanism of action is the inhibition or delay of ovulation, a process intricately linked to the hormonal fluctuations of the menstrual cycle.[3][4] This technical guide provides a comprehensive overview of UPA's impact on ovulation and follicular rupture, detailing its molecular interactions, summarizing key clinical data, outlining experimental protocols, and visualizing the underlying pathways. UPA's effectiveness, particularly when administered close to the time of ovulation, distinguishes it from other hormonal ECs like levonorgestrel (B1675169) (LNG).[1][5]

Core Mechanism of Action

This compound acetate exerts its effects by binding with high affinity to the progesterone receptor (PR), where it acts as a mixed progesterone agonist/antagonist.[6][7][8] This modulatory activity is the cornerstone of its contraceptive effect.

-

At the Hypothalamic-Pituitary Level: During the late follicular phase, rising estradiol (B170435) levels normally trigger a surge in gonadotropin-releasing hormone (GnRH), which in turn stimulates a surge of luteinizing hormone (LH) from the pituitary gland.[1] This LH surge is the direct trigger for follicular rupture and ovulation. UPA's anti-progestogenic effect can suppress or delay this LH surge, thereby preventing the follicle from rupturing and releasing an oocyte.[6][9]

-

At the Ovarian Level: Beyond its central effects, UPA also appears to have a direct impact on the ovary.[10][11] Even after the LH surge has initiated, UPA can inhibit progesterone receptor-dependent pathways within the ovarian follicle that are critical for rupture.[2][10] This includes interfering with the proteolytic activity required to break down the follicular wall.[1]

Signaling Pathway of this compound Acetate in Ovulation Inhibition

The following diagram illustrates the hormonal cascade leading to ovulation and the key intervention point of this compound Acetate.

Quantitative Efficacy Data

The timing of UPA administration relative to the LH surge is critical to its effectiveness in preventing follicular rupture. Clinical studies have quantified this efficacy, demonstrating UPA's superiority over LNG, especially in the immediate pre-ovulatory period.

Table 1: Efficacy of 30 mg this compound Acetate in Preventing Follicular Rupture Based on LH Surge Timing

| Timing of Administration | Follicular Rupture Not Occurred within 5 Days (UPA 30 mg) | Follicular Rupture Not Occurred within 5 Days (Placebo) | Study Reference(s) |

| Before onset of LH surge | 100% (8/8 cycles) | 0% | [12],[13] |

| After onset of LH surge, but before LH peak | 78.6% (11/14 cycles) | 0% | [12],[13] |

| After LH peak has occurred | 8.3% (1/12 cycles) | 0% | [12],[13] |

Table 2: Comparative Efficacy of UPA vs. LNG in Delaying Ovulation When Administered in the Late Follicular Phase (Follicle ≥18 mm)

| Treatment Group | Ovulation Delayed for at least 5 Days | Median Time to Rupture | Study Reference(s) |

| This compound Acetate (30 mg) | 58.8% | 6 days | [14],[15] |

| Levonorgestrel (1.5 mg) | 14.6% | 2 days | [14],[15] |

| Placebo | 4.0% | 2 days | [14],[15] |

Table 3: Impact of UPA Administration Relative to Follicular Development

| Stage of Administration | UPA Dose | Outcome | Study Reference(s) |

| Mid-follicular phase (Follicle 14-16 mm) | 10-100 mg | Dose-dependent delay in follicular rupture and suppression of estradiol. | [4],[2] |

| Late-follicular phase (Follicle ≥18 mm) | 30 mg | Follicular rupture failed to occur in 59% of cycles within 5-6 days. | [4],[2],[12] |

Experimental Protocols

The data summarized above were derived from meticulously designed clinical and preclinical studies. Understanding these methodologies is crucial for interpreting the results.

Human Pharmacodynamic Studies

A common design to assess the impact of UPA on ovulation is the double-blind, randomized, placebo-controlled, crossover study .[12][13][16]

-

Participant Selection: Healthy women with regular menstrual cycles are recruited.[16]

-

Follicular Monitoring: Transvaginal ultrasonography is used to monitor the growth of the dominant ovarian follicle. Treatment is typically administered when the lead follicle reaches a pre-defined size, often ≥18 mm, to ensure administration in the immediate pre-ovulatory period.[12][15]

-

Hormonal Assessment: Serial blood samples are collected before and for several days after treatment. These samples are analyzed for levels of Luteinizing Hormone (LH), estradiol, and progesterone.[12][16] The onset of the LH surge and the LH peak are defined by specific concentration thresholds.

-

Primary Outcome: The primary endpoint is the incidence of follicular rupture within a specified timeframe (e.g., 5 days) post-treatment, as confirmed by ultrasound.[12][15]

-

Crossover Design: In a crossover design, each participant undergoes both a treatment cycle (receiving UPA) and a placebo cycle, serving as her own control to reduce inter-subject variability.[12]

Preclinical Animal Models

Mouse models have been instrumental in elucidating the molecular mechanisms of UPA at the ovarian level.[10][11]

-

Superovulation Protocol: To synchronize follicular development and ovulation, immature female mice are treated with Pregnant Mare Serum Gonadotropin (PMSG), which mimics the action of Follicle-Stimulating Hormone (FSH).[11] After 48 hours, they are administered human Chorionic Gonadotropin (hCG), which mimics the LH surge and induces ovulation approximately 12 hours later.[10][11]

-

UPA Administration: UPA is administered at various time points before or after the hCG injection to determine the critical window for its anti-ovulatory effect.[10][11]

-

Outcome Assessment: The number of oocytes released into the oviducts is counted 18-24 hours after hCG administration to quantify the ovulatory response.[11] Histological analysis of the ovaries is also performed to examine follicular development and rupture.

Typical Experimental Workflow in a Human Clinical Trial

The diagram below outlines the typical workflow for a clinical study evaluating UPA's effect on follicular rupture.

Comparative Pharmacology: UPA vs. Levonorgestrel (LNG)